molecular formula C13H13NO2 B11888186 N-[(Naphthalen-2-yl)methyl]glycine CAS No. 88720-18-7

N-[(Naphthalen-2-yl)methyl]glycine

Cat. No.: B11888186
CAS No.: 88720-18-7
M. Wt: 215.25 g/mol
InChI Key: HFCYVIPXTXOJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Naphthalen-2-yl)methyl]glycine is a synthetic, non-proteinogenic amino acid derivative in which a naphthalen-2-ylmethyl group is attached to the amino nitrogen of glycine. This structure classifies it as an N-alkylated glycine analog, incorporating a bulky, hydrophobic naphthalene ring system. The naphthalene moiety is a privileged structure in medicinal chemistry, often contributing to potent biological activity by facilitating interactions with hydrophobic pockets in enzymes and receptors . This compound serves as a versatile building block in organic synthesis and chemical biology. Its primary research application is as a key intermediate in the design and synthesis of novel bioactive molecules. For instance, structurally similar N-(naphthalen-2-yl) acetamide derivatives have demonstrated significant antiproliferative activities against a range of human cancer cell lines in vitro, suggesting potential utility in developing new anticancer agents . Furthermore, the naphthalene group can be exploited in the development of fluorescent probes or as a core structure in materials science. The compound's chiral center, if present in final constructs, can be critical for biological activity, and enantioseparation can be achieved using polysaccharide-based chiral stationary phases in HPLC, a method successfully applied to other naphthol-substituted glycine analogs . As a modified amino acid, it also holds value in genetic code expansion techniques for site-specifically introducing novel properties into proteins . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88720-18-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(naphthalen-2-ylmethylamino)acetic acid

InChI

InChI=1S/C13H13NO2/c15-13(16)9-14-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,14H,8-9H2,(H,15,16)

InChI Key

HFCYVIPXTXOJHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNCC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of N Naphthalen 2 Yl Methyl Glycine

X-ray Crystallography for Solid-State Molecular Architecture

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating this architecture. However, a comprehensive search of publicly available crystallographic databases and the scientific literature reveals that a single-crystal X-ray structure for N-[(Naphthalen-2-yl)methyl]glycine has not yet been reported.

Determination of Crystal System and Space Group

The determination of the crystal system and space group is the foundational step in the analysis of a crystal structure. This information defines the symmetry of the unit cell and the arrangement of molecules within it. As no crystallographic data for this compound is currently available, these parameters remain undetermined.

For context, related compounds containing a naphthalene (B1677914) moiety exhibit a range of crystal systems. For instance, the crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide was determined to be in the monoclinic system with a P2₁/n space group. researchgate.net Another related compound, 2-[(naphthalen-2-yl)methyl]isothiouronium bromide, also crystallizes in the monoclinic system, but with a P2₁/c space group. researchgate.net These examples highlight that while predictions can be made based on similar structures, the actual crystal system and space group for this compound can only be established through experimental X-ray diffraction analysis.

Analysis of Dihedral Angles and Molecular Conformation

Without experimental data, a detailed analysis is not possible. However, studies of structurally similar molecules can provide insights. For example, in the crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the dihedral angle between the naphthalene ring system and the adjacent benzene (B151609) ring is a significant 82.50(7)°. researchgate.net This large twist is indicative of steric hindrance between the bulky aromatic groups. In the case of this compound, the flexibility of the glycine (B1666218) linker might allow for a different conformational preference, but this remains speculative without empirical data.

Investigation of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds can play a significant role in dictating the conformation of a molecule. In this compound, the potential for hydrogen bonding exists between the carboxylic acid proton and the nitrogen atom, or between the N-H proton and one of the oxygen atoms of the carboxylate group. The formation of such a bond would create a cyclic motif and significantly influence the molecule's shape.

Theoretical and Computational Investigations of N Naphthalen 2 Yl Methyl Glycine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations are a powerful tool for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure). These calculations have been instrumental in understanding the fundamental properties of N-[(Naphthalen-2-yl)methyl]glycine. By solving the complex equations that describe the behavior of electrons, researchers can determine the most stable molecular conformation and analyze the energies and shapes of the molecular orbitals.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net Conversely, a larger energy gap indicates greater stability. ajchem-a.com For instance, in related glycine-containing systems, interactions with metal oxides were found to decrease the HOMO-LUMO gap, thereby increasing reactivity. nih.gov

ParameterSignificance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO Gap (ΔE)Chemical reactivity and kinetic stability

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. scirp.orgresearchgate.net This computational method calculates the energies required to promote an electron from a lower energy orbital to a higher one, which corresponds to the absorption of light at specific wavelengths. scirp.org

By simulating the UV-visible absorption spectrum, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. scirp.org These transitions are often from the HOMO to the LUMO or other low-lying unoccupied orbitals and are characterized by their oscillator strength, which relates to the intensity of the absorption band. scirp.org For related systems, studies have shown that the nature of the solvent can influence the absorption spectra, causing shifts in the absorption wavelengths. rsc.orgresearchgate.net

Non-Linear Optical (NLO) Properties Prediction and Analysis

Theoretical calculations are also employed to predict the Non-Linear Optical (NLO) properties of molecules like this compound. NLO materials have applications in various optical and photonic technologies. ajchem-a.com The key parameters that define a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β and γ). nih.gov

DFT calculations can provide estimates of these properties. Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov The NLO response is often associated with intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups within the molecule, connected by a π-conjugated system. nih.gov Theoretical studies on similar chromophores have demonstrated that extending conjugation and the nature of substituents can significantly impact NLO properties. rsc.org

NLO ParameterDescription
Polarizability (α)The ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β)A measure of the second-order NLO response, crucial for effects like second-harmonic generation.
Second Hyperpolarizability (γ)Related to the third-order NLO response.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex molecular orbitals obtained from DFT calculations into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. researchgate.net

NBO analysis is particularly useful for studying electron delocalization, which arises from interactions between occupied (donor) and unoccupied (acceptor) orbitals. The strength of these interactions, quantified as stabilization energies, provides insight into phenomena like hyperconjugation and resonance. rsc.orgresearchgate.net These delocalization effects play a significant role in determining the stability and reactivity of the molecule. researchgate.net NBO analysis can also reveal details about hydrogen bonding and other intermolecular interactions.

Conformational Analysis using Computational Methods

Computational methods are essential for performing conformational analysis, which involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For a flexible molecule like this compound, multiple conformers can exist due to rotation around single bonds.

By calculating the potential energy surface of the molecule, researchers can locate the various energy minima, which correspond to stable conformers. The relative energies of these conformers, often expressed as Gibbs free energies, can be used to determine their populations at a given temperature. rsc.org This analysis is crucial for understanding how the molecule's shape influences its properties and biological activity.

Coordination Chemistry and Ligand Design Principles Involving N Naphthalen 2 Yl Methyl Glycine

Chelation Behavior and Ligand Denticity

The chelation behavior of N-[(naphthalen-2-yl)methyl]glycine is primarily dictated by the presence of multiple potential donor atoms within its structure, allowing it to act as a chelating agent. The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion.

Identification of Donor Atoms and Coordination Modes

This compound possesses three potential donor atoms: the oxygen atom of the carboxylate group, the nitrogen atom of the amino group, and the other oxygen atom of the carboxylate group. This arrangement allows the ligand to coordinate to a metal center in a tridentate fashion, specifically as an O,N,O-tridentate ligand. bendola.com In this mode, the ligand forms two chelate rings with the metal ion, a five-membered ring involving the nitrogen and one carboxylate oxygen, and another ring of varying size depending on the coordination of the second carboxylate oxygen. This tridentate coordination is a common feature in the interaction of similar N-substituted amino acids with metal ions. bendola.com

The coordination involves the deprotonated carboxylate group and the lone pair of electrons on the nitrogen atom. The amino acid acts as a bidentate or tridentate ligand, with coordination involving the carboxylic oxygen and the nitrogen atom of the amino group. jocpr.comscispace.com

Influence of Naphthyl Moiety on Coordination Geometry

The presence of the bulky naphthyl moiety on the nitrogen atom of the glycine (B1666218) backbone significantly influences the coordination geometry of the resulting metal complexes. This large aromatic group can exert steric hindrance, which can affect the arrangement of ligands around the metal center. nih.gov For instance, the nearly perpendicular orientation of the naphthyl residues in some Schiff base complexes can preclude additional coordination to the central copper(II) ion. nih.gov

The steric bulk of the naphthyl group can lead to distorted coordination geometries. For example, in copper(II) complexes with related Schiff base ligands, a distorted square planar geometry is often observed. rsc.org The degree of distortion can be influenced by the specific nature of the substituents on the naphthyl ring and the other ligands present in the coordination sphere. Moreover, even minor changes in the non-coordinating part of a ligand, such as the substituent on a triazole ring, can significantly influence the structure of the resulting complex. nih.gov

Synthesis and Characterization of Metal Complexes with this compound as Ligand

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netjocpr.com The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.

Transition Metal Complexes

A variety of transition metal complexes with ligands similar to this compound have been synthesized and studied. These include complexes of copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), vanadium(III), chromium(III), and iron(III). researchgate.netjocpr.com The synthesis often involves refluxing a mixture of the metal salt and the ligand in a solvent like ethanol (B145695) or methanol (B129727). jocpr.com The resulting complexes are often colored, microcrystalline solids that are stable at room temperature and insoluble in water but soluble in solvents like DMSO and methanol. researchgate.net

The geometry of these complexes can vary depending on the metal ion and the reaction conditions. For example, magnetic moment values have suggested octahedral geometries for some transition metal complexes. jocpr.com In the case of copper(II) complexes with related Schiff base ligands, single-crystal X-ray diffraction has confirmed mononuclear species with a slightly distorted square planar geometry. rsc.org

Below is a table summarizing some synthesized transition metal complexes with related N-modified glycine ligands:

Metal IonProposed GeometryReference
Cu(II)Distorted Octahedral, Square Planar rsc.orgijprems.com
Ni(II)Octahedral ijprems.com
Co(II)Octahedral ijprems.com
Mn(II)Octahedral jocpr.com
Zn(II)Octahedral jocpr.comijprems.com
Fe(II)Octahedral jocpr.com

Main Group Element Complexes

Organotin(IV) compounds, a class of main group element complexes, have been synthesized with various ligands, including those structurally related to this compound. pjsir.orgnih.govnih.govjmchemsci.comrsc.org The synthesis of these complexes often involves the reaction of an organotin(IV) halide with the ligand in the presence of a base. nih.govjmchemsci.com The resulting di- and triorganotin(IV) complexes can exhibit different coordination numbers and geometries. For instance, single-crystal X-ray diffraction has revealed penta-coordinated tin atoms in some organotin(IV) compounds. rsc.org

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are crucial for elucidating the nature of the metal-ligand interactions in complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The shifting of characteristic vibrational frequencies upon complexation confirms the involvement of specific functional groups in bonding. For instance, a shift in the ν(C=O) band of the carboxylate group to lower wavenumbers is indicative of its coordination to the metal center. researchgate.netresearchgate.net Similarly, changes in the ν(N-H) and δ(N-H) frequencies suggest the participation of the amino group in coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra in the UV-Vis region can provide insights into the geometry of the metal complexes. jocpr.comijprems.com The d-d electronic transitions observed for transition metal complexes are characteristic of their coordination environment. For example, the electronic spectra of some Fe(II) and Mn(II) complexes are consistent with an octahedral symmetry. jocpr.com Ligand-to-metal charge transfer (LMCT) bands can also be observed. bendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II). mdpi.com The disappearance of the proton signal from a coordinating group (e.g., the -OH of a carboxylic acid) and shifts in the signals of nearby protons and carbons can confirm the binding site. mdpi.com For organotin complexes, ¹¹⁹Sn NMR spectroscopy provides direct information about the coordination environment of the tin atom. jmchemsci.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to study paramagnetic complexes, such as those of Cu(II). rsc.org The shape and parameters of the EPR spectrum can provide information about the symmetry around the metal ion and the nature of the metal-ligand bond. scispace.com For example, an axial symmetry around Cu(II) ions has been suggested by the g-tensor values in some complexes. scispace.com

The following table summarizes key spectroscopic data for metal complexes with related N-modified glycine ligands:

Spectroscopic TechniqueObservationImplicationReference
IRShift in ν(C=O) and ν(N-H) bandsCoordination of carboxylate and amino groups researchgate.net
UV-Visd-d transitions and LMCT bandsInformation on coordination geometry jocpr.comijprems.com
NMRDisappearance/shift of proton/carbon signalsIdentification of binding sites mdpi.com
EPRg-tensor valuesSymmetry around paramagnetic metal ions scispace.comrsc.org

Theoretical Studies on Complex Stability and Electronic Properties (e.g., DFT calculations for complexes)

A thorough review of scientific databases and scholarly articles indicates that specific theoretical investigations, such as Density Functional Theory (DFT) calculations, for metal complexes of this compound have not been reported. Consequently, detailed data on calculated parameters like bond lengths, bond angles, stability constants, and electronic properties for these specific complexes are not available.

Theoretical studies are crucial for a comprehensive understanding of the stability and reactivity of coordination compounds. For a hypothetical metal complex of this compound, DFT calculations would typically be employed to:

Optimize the Geometry: Determine the most stable three-dimensional arrangement of the atoms, including key bond lengths and angles between the metal center and the ligand's coordinating atoms (the nitrogen of the amino group and the oxygen of the carboxylate group).

Calculate Stability Constants: Computationally predict the thermodynamic stability of the complex in solution. This provides insight into the strength of the metal-ligand interaction.

Analyze Electronic Properties: Investigate the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the complex's reactivity and spectral properties.

While it is not possible to present specific data for this compound complexes, the following tables illustrate the type of data that would be generated from such theoretical studies, based on general knowledge of coordination chemistry and computational studies of similar molecules.

Table 1: Hypothetical DFT-Calculated Structural Parameters for a Metal Complex of this compound

ParameterHypothetical Value
Metal-Oxygen Bond Length (Å)2.0 - 2.2
Metal-Nitrogen Bond Length (Å)2.1 - 2.3
O-Metal-N Bond Angle (°)80 - 90

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound complexes.

Table 2: Hypothetical Electronic Properties of a Metal Complex of this compound from DFT Calculations

PropertyHypothetical Value
Energy of HOMO (eV)-5.0 to -6.0
Energy of LUMO (eV)-1.0 to -2.0
HOMO-LUMO Gap (eV)3.0 - 5.0
Calculated Stability Constant (log K)5.0 - 8.0

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound complexes.

The large naphthalene (B1677914) moiety in this compound would likely introduce significant steric hindrance, which could influence the coordination geometry and potentially lead to distorted structures. Furthermore, the aromatic system of the naphthalene could participate in non-covalent interactions, such as π-stacking, which might play a role in the crystal packing of these complexes.

Until specific computational research is conducted and published, a detailed and scientifically accurate discussion of the theoretical aspects of this compound's coordination chemistry remains an area for future investigation.

Chemical Reactivity and Derivatization Strategies for N Naphthalen 2 Yl Methyl Glycine

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid moiety of N-[(Naphthalen-2-yl)methyl]glycine is a primary site for modification through esterification and amidation reactions. These transformations are fundamental in organic synthesis for protecting the carboxyl group, altering the molecule's solubility and electronic properties, or for coupling it to other molecules like peptides or reporter tags.

Esterification: Esterification converts the carboxylic acid into an ester. This is often achieved under acidic conditions with an alcohol. A classic method is the Fischer esterification, which involves refluxing the amino acid in an alcohol (e.g., methanol (B129727), ethanol) with a catalytic amount of a strong acid like sulfuric acid. yakhak.org Alternatively, for milder conditions that are often required for complex molecules, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be used in the presence of an alcohol and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Microwave-assisted esterification using catalysts like N-fluorobenzenesulfonimide (NFSi) has also been shown to be effective for various carboxylic acids. mdpi.com

Amidation: Amidation involves the formation of an amide bond by reacting the carboxyl group with a primary or secondary amine. This reaction typically requires the activation of the carboxyl group, as direct reaction with an amine is generally unfavorable. Standard peptide coupling reagents are highly effective for this purpose. Reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) can facilitate the formation of amides under mild conditions. uctm.edu This method is widely used in peptide synthesis and can be readily applied to couple this compound with other amino acids or amine-containing molecules.

Below is a table summarizing common reagents for these transformations.

Reaction Type Reagent(s) Typical Conditions Product
EsterificationAlcohol (e.g., MeOH, EtOH), H₂SO₄ (cat.)RefluxMethyl/Ethyl Ester
EsterificationAlcohol, DCC/DMAPRoom TemperatureAlkyl Ester
AmidationAmine, TBTU/DIPEARoom TemperatureN-Substituted Amide
AmidationAmine, HATU/DIPEARoom TemperatureN-Substituted Amide

N-Alkylation and Acylation Reactions at the Amino Nitrogen

The secondary amine in this compound is a nucleophilic center that can readily undergo N-alkylation and N-acylation. These reactions are crucial for synthesizing more complex derivatives.

N-Alkylation: Introducing a second alkyl group to the nitrogen atom converts the secondary amine into a tertiary amine. This is typically achieved by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. wikipedia.org However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can sometimes be further alkylated to form a quaternary ammonium (B1175870) salt. wikipedia.org A widely used method for N-methylation involves the use of sodium hydride and methyl iodide. monash.edu More modern, catalytic methods for N-alkylation of unprotected amino acids using alcohols as alkylating agents have also been developed, offering a more environmentally friendly alternative. nih.gov

N-Acylation: Acylation of the secondary amine is a straightforward process that forms a stable tertiary amide. This is commonly performed using acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acid byproduct. This reaction is generally high-yielding and is used to introduce a wide variety of acyl groups, which can alter the molecule's biological activity or physicochemical properties.

The table below outlines common reagents for N-alkylation and N-acylation.

Reaction Type Reagent(s) Typical Conditions Product
N-AlkylationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Varies (Room Temp. to Reflux)Tertiary Amine
N-MethylationNaH, CH₃IAnhydrous THF/DMFN-Methylated Tertiary Amine
N-AcylationAcid Chloride (e.g., Acetyl Chloride), Base0°C to Room TemperatureTertiary Amide
N-AcylationAcid Anhydride (e.g., Acetic Anhydride), BaseRoom TemperatureTertiary Amide

Derivatization for Analytical Detection and Separation

Because many amino acids, including this compound, lack a strong chromophore or are not volatile enough for certain analytical techniques, derivatization is a key strategy to enhance their detection and separation.

For techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection, derivatization is used to attach a chromophoric (light-absorbing) or fluorophoric (fluorescent) tag to the molecule. Since this compound is a secondary amine, reagents that react with both primary and secondary amines are required.

9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent that reacts with both primary and secondary amines to produce highly fluorescent derivatives, making it suitable for the sensitive detection of this compound. jascoinc.comoup.com

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is another effective reagent that forms highly stable, fluorescent adducts with both primary and secondary amines in a single step. This method, often commercialized as the AccQ•Tag system, requires a basic pH (8-10) for the reaction to proceed to completion.

2,4-Dinitrofluorobenzene (DNFB) , also known as Sanger's reagent, reacts with both primary and secondary amines under mild heating to form stable, UV-active derivatives. creative-proteomics.com

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of amino acids. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic separation. nih.govcreative-proteomics.com

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with both the carboxyl and amino groups to create volatile silyl (B83357) derivatives suitable for GC-MS analysis. creative-proteomics.com

Acylation/Esterification: A two-step process involving esterification of the carboxyl group followed by acylation of the amino group (e.g., with trifluoroacetic anhydride) is a common method to produce volatile derivatives for GC-MS. creative-proteomics.com

Urea (B33335) Derivatization: A newer method for LC-MS involves using urea to create carbamoyl (B1232498) amino acids, which show improved separation on reversed-phase columns and enhanced detection. nih.gov

Charged Derivatization Reagents: For enhanced sensitivity in LC-ESI-MS, reagents that introduce a permanent positive charge can be used. An example is (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP), which reacts with the amino group and can lead to sub-femtomole detection limits. nih.gov

The following table summarizes key derivatization reagents for analytical purposes.

Analytical Technique Reagent Target Functional Group(s) Advantage
HPLC-Fluorescence9-fluorenylmethyl chloroformate (FMOC-Cl)Secondary AmineHigh fluorescence, suitable for secondary amines. jascoinc.com
HPLC-Fluorescence6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Secondary AmineForms stable, fluorescent adducts.
HPLC-UV2,4-Dinitrofluorobenzene (DNFB)Secondary AmineForms stable, UV-active derivatives. creative-proteomics.com
GC-MSN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Carboxyl and Amino GroupsIncreases volatility and thermal stability. creative-proteomics.com
LC-MSUreaAmino GroupImproves chromatographic separation and UV response. nih.gov
LC-MS/MS(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP)Amino GroupIntroduces a permanent positive charge for high sensitivity. nih.gov

Reactions Involving the Naphthalene (B1677914) Ring (e.g., electrophilic aromatic substitution, further functionalization)

The naphthalene ring of this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The position of substitution on the naphthalene ring is directed by the existing substituent, in this case, the -CH₂NHCH₂COOH group at the C-2 position.

The -CH₂NHCH₂COOH group is considered an activating, ortho-, para-directing group due to the electron-donating nature of the alkyl group attached to the ring. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7) because the carbocation intermediate formed during α-attack is better stabilized by resonance. wordpress.comlibretexts.org

Supramolecular Interactions and Assemblies of N Naphthalen 2 Yl Methyl Glycine and Its Derivatives

Hydrogen Bonding Interactions in Solid State and Solution

Hydrogen bonding is a fundamental interaction in the structure and function of amino acids and their derivatives. In N-[(Naphthalen-2-yl)methyl]glycine, the carboxylic acid and the secondary amine groups are the primary sites for hydrogen bonding.

In solution , the hydrogen bonding behavior of this compound will be highly dependent on the solvent. In aqueous solution, the amino acid moiety will interact strongly with water molecules, forming hydrogen bonds that influence its solubility and conformation. In less polar organic solvents, intramolecular hydrogen bonding between the carboxylic acid and the amine nitrogen may become more prevalent, influencing the conformational preferences of the molecule. Studies on related N-methyl glycine (B1666218) in aqueous solutions have shown that solute-solvent interactions are significant and can be modulated by the presence of other solutes. researchgate.net The investigation of these interactions is crucial for understanding the behavior of this compound in biological and chemical systems.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor GroupInteraction TypePotential Role in Supramolecular Assembly
Carboxylic Acid (O-H)Carboxylic Acid (C=O)IntermolecularFormation of dimeric structures.
Secondary Amine (N-H)Carboxylic Acid (C=O)Inter- or IntramolecularStabilization of chains or folded conformations.
Carboxylic Acid (O-H)Secondary Amine (N)Inter- or IntramolecularFormation of salt bridges or zwitterionic forms.
C-H (Naphthalene/Methylene)Oxygen/NitrogenWeak IntermolecularContribution to overall crystal packing and stability.

π-π Stacking Interactions of the Naphthalene (B1677914) Moiety

The naphthalene group in this compound provides a large, electron-rich aromatic surface that is prone to engaging in π-π stacking interactions. These non-covalent interactions are a significant driving force for the self-assembly of aromatic molecules in both solid and solution phases.

In the context of this compound derivatives, the synergistic effect of hydrogen bonding and π-π stacking can lead to the formation of well-defined nanostructures. rsc.org The hydrophobic nature of the naphthalene moiety also drives the aggregation of these molecules in aqueous environments to minimize contact with water, a process that is further stabilized by the favorable π-π stacking of the aromatic rings. The introduction of naphthalene-containing amino acids, such as 3-(2-naphthyl)-alanine, into peptide sequences has been shown to enhance self-assembly in water due to these strong aromatic-aromatic interactions. nih.gov

Self-Assembly Processes of N-Naphthylmethylglycine Derivatives

The combination of hydrogen bonding and π-π stacking capabilities in N-naphthylmethylglycine derivatives makes them excellent candidates for self-assembly into a variety of supramolecular structures. This process is often spontaneous and can be triggered by changes in environmental conditions such as pH, temperature, or solvent composition.

Derivatives of amino acids containing aromatic moieties are well-known to self-assemble into a range of nanostructures, including nanofibers, nanotubes, nanovesicles, and nanosheets. rsc.org For instance, amphiphilic amino acid derivatives can self-assemble into diverse nanostructures driven by a combination of hydrophobic interactions, hydrogen bonding, and π-stacking. rsc.org

While specific studies on the self-assembly of this compound are limited in the reviewed literature, research on closely related systems provides strong evidence for its potential to form such structures. For example, naphthalenediimide-based molecules functionalized with amino acids have been shown to assemble into various architectures, with the intervening amide groups playing a crucial role in directing the self-assembly through hydrogen bonding. researchgate.net The self-assembly of amino acids is a powerful tool for the bottom-up fabrication of functional biomaterials. nih.gov It is therefore highly probable that derivatives of this compound, particularly amphiphilic variants, would self-assemble in solution to form well-defined nano- and microstructures.

A particularly interesting outcome of the self-assembly of N-naphthylmethylglycine derivatives is the formation of molecular hydrogels. These are three-dimensional networks of self-assembled molecules that can entrap large amounts of water, leading to a gel-like material. acs.org

The formation of hydrogels from amino acid and peptide derivatives is a widely studied phenomenon. nih.gov The introduction of a naphthalene moiety has been shown to be an effective strategy for promoting hydrogelation. For instance, a conjugate of a nucleobase, saccharide, and the naphthalene-containing amino acid L-3-(2-naphthyl)-alanine was found to be an excellent hydrogelator, forming a transparent hydrogel composed of long, flexible nanofibers. nih.gov In another study, a 1-naphthaleneacetic acid-appended phenylalanine derivative was shown to form a stable hydrogel, and its gelation properties could be modulated by the addition of basic amino acids. nih.gov These findings strongly suggest that suitably designed derivatives of this compound could also act as efficient low-molecular-weight hydrogelators, with potential applications in areas such as drug delivery and tissue engineering. epa.govrsc.org

Table 2: Factors Influencing Self-Assembly and Hydrogelation of N-Naphthylmethylglycine Derivatives

FactorInfluence on Self-Assembly and Hydrogelation
pH Affects the protonation state of the amino acid moiety, influencing hydrogen bonding and electrostatic interactions.
Temperature Can induce phase transitions in hydrogels (gel-sol transition) and affect the stability of self-assembled structures.
Solvent The polarity of the solvent influences hydrophobic interactions and the strength of hydrogen bonds.
Molecular Structure The presence of additional functional groups can enhance or inhibit self-assembly and hydrogelation.

Host-Guest Chemistry with Macrocyclic Receptors

The naphthalene moiety of this compound can act as a guest that binds within the cavity of various macrocyclic host molecules, such as cyclodextrins and cucurbiturils. frontiersin.orgresearchgate.net This host-guest complexation can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability.

Macrocyclic hosts have hydrophobic inner cavities and hydrophilic outer surfaces, making them ideal for encapsulating nonpolar guests like the naphthalene group in aqueous solutions. researchgate.netnih.gov Studies on the interaction of the non-steroidal anti-inflammatory drug naproxen, which contains a 6-methoxynaphthalene moiety, with cucurbit acs.orguril (CB acs.org) have demonstrated the formation of stable inclusion complexes. rsc.org The binding is driven by hydrophobic interactions and is characterized by a significant change in the spectroscopic properties of the guest molecule upon complexation. rsc.org Similarly, β-cyclodextrin has been shown to form host-guest complexes with curcumin (B1669340) analogs, which are also aromatic, enhancing their water solubility. nih.gov

Given these precedents, it is expected that this compound and its derivatives would also form stable host-guest complexes with various macrocyclic receptors. Such complexation could be used to control the self-assembly of these molecules, improve their bioavailability in pharmaceutical applications, or develop novel sensors. The chiroptical properties of amino acid derivatives can be amplified upon complexation with a suitable macrocyclic host, offering a potential route for enantioselective recognition. mdpi.com

Templated Assembly and Mechanochemical Supramolecular Chemistry

The principles of templated assembly and mechanochemistry offer advanced strategies for controlling the supramolecular organization of molecules like this compound.

Templated assembly involves the use of a pre-organized surface or molecule to direct the assembly of other molecules into a specific architecture. While specific examples involving this compound are not available in the reviewed literature, the concept is broadly applicable. For instance, a surface patterned with specific functional groups could be used to direct the alignment of this compound molecules through a combination of hydrogen bonding and π-π stacking interactions, leading to the formation of ordered thin films or patterns.

Mechanochemistry , the use of mechanical force to induce chemical reactions and transformations, is an emerging field with applications in supramolecular chemistry. researchgate.net Grinding or milling of solid reactants can promote reactions and lead to the formation of novel crystalline phases or co-crystals. Mechanochemical methods have been successfully employed for the synthesis of peptides and other amino acid derivatives, often in a solvent-free or solvent-minimal environment. rsc.orgrsc.orgacs.org For example, the mechanochemical synthesis of α,α-dipeptides has been demonstrated. researchgate.net It is plausible that mechanochemical approaches could be used to synthesize derivatives of this compound or to control its solid-state polymorphism and supramolecular assembly.

Advanced Applications in Chemical Synthesis and Materials Science

Catalysis and Organocatalysis

The inherent ability of the amino acid core to coordinate with metal centers, combined with the steric and electronic properties of the naphthalene (B1677914) group, allows N-[(Naphthalen-2-yl)methyl]glycine and its derivatives to participate in various catalytic processes.

N-substituted glycine (B1666218) derivatives are recognized for their capacity to act as bidentate ligands, forming stable chelate complexes with metal ions through the nitrogen atom and the carboxylate group. acs.orgnih.gov This chelating ability is fundamental to their application in asymmetric catalysis, where they can create a defined chiral environment around a metal center. While specific research on this compound as a chiral ligand is not extensively documented, its structural features suggest significant potential.

The large naphthalen-2-ylmethyl group would exert substantial steric influence, which is a critical factor in controlling the facial selectivity of a substrate's approach to the catalytic center. This steric hindrance can effectively block one face of the reactive intermediate, leading to high stereoselectivity in the product. Furthermore, the aromatic π-system of the naphthalene ring can engage in non-covalent interactions, such as π-stacking, with substrates or other parts of the catalytic complex, further ordering the transition state to enhance enantiomeric excess. In systems like chiral aldehyde-nickel dual catalysis, which are effective for the asymmetric α-functionalization of amino acids, ligands with such defined steric and electronic properties are highly sought after. nih.gov

Beyond ligand applications, N-aryl and N-alkyl glycine derivatives serve as powerful reagents in their own right, particularly in reactions involving the generation of radical or ionic intermediates at the α-carbon.

A prominent application is in polymerization, where N-aryl glycines have been identified as highly versatile initiators. rsc.org Research on structurally similar compounds, such as N-(1-naphthyl)glycine, has shown they can function as monocomponent initiators for both free radical and cationic photopolymerization under various LEDs. rsc.org They are also capable of initiating reversible addition-fragmentation chain transfer (RAFT) polymerization, demonstrating their utility in controlled polymerization techniques. rsc.org The mechanism involves the generation of reactive species through photochemical pathways, highlighting the role of the aromatic moiety in absorbing light and initiating the process. rsc.org

Table 1: Polymerization Initiating Capabilities of N-Aryl Glycines This table is based on data for the analogous compound N-(1-naphthyl)glycine and illustrates the expected capabilities of this compound.

Polymerization Type Initiation Method Role of N-Aryl Glycine Reference
Free Radical Polymerization Light-Induced (LED) Monocomponent Photoinitiator rsc.org
Cationic Polymerization Light-Induced (LED) Component in Photoinitiating System rsc.org
RAFT Polymerization Thermal or Light-Induced Initiator rsc.org

Additionally, N-aryl glycine esters are valuable substrates in cross-dehydrogenative coupling (CDC) reactions. nih.govresearchgate.net These processes allow for the formation of new carbon-carbon bonds at the α-position of the glycine unit by reacting with various C-H nucleophiles, often under copper or electrochemical catalysis. nih.govresearchgate.net The compound is also a suitable component for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for rapidly building molecular complexity from simple starting materials. baranlab.orgresearchgate.netresearchgate.net In an Ugi reaction, an amine, a carboxylic acid, a ketone (or aldehyde), and an isocyanide combine to form an α-acylamino amide; this compound can serve as the carboxylic acid component. researchgate.netnih.gov

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it an ideal starting material for synthesizing more complex molecular architectures, including peptidomimetics and heterocyclic systems.

N-substituted glycines are the foundational monomers for a major class of peptide mimics known as peptoids. nih.gov Peptoids are structural isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.gov This modification has profound structural and functional consequences. Incorporating this compound into an oligomer chain results in a peptoid with several key features:

A-chirality: The backbone becomes achiral, simplifying synthesis and stereochemical analysis.

Flexibility: The absence of the amide proton (N-H) eliminates the possibility of backbone hydrogen bonding, which typically constrains peptide secondary structures like α-helices and β-sheets. nih.gov

Proteolytic Resistance: The altered backbone is not recognized by proteases, making peptoids highly resistant to enzymatic degradation compared to natural peptides. nih.gov

Hydrophobic Side Chain: The naphthalen-2-ylmethyl group acts as a large, rigid, and hydrophobic "side chain." This bulky group can be used to probe steric requirements in receptor binding pockets or to drive specific folding patterns through hydrophobic interactions.

The synthesis of such peptoids is typically performed on a solid phase using the "submonomer" method, where bromoacetic acid is first coupled to the growing chain, followed by displacement of the bromide with a primary amine—in this case, (naphthalen-2-yl)methanamine. nih.gov This approach allows for the systematic incorporation of diverse side chains, making N-substituted glycines like the title compound powerful tools in drug discovery. nih.govnih.gov

N-substituted glycine derivatives are classic precursors for the synthesis of five-membered nitrogen-containing heterocycles, most notably pyrrolidines. nih.gov The key transformation is the 1,3-dipolar cycloaddition reaction, which utilizes an azomethine ylide generated in situ from the glycine derivative. nih.govnih.gov

The process typically involves the thermal decarboxylation of the glycine in the presence of an aldehyde or ketone. This generates a reactive azomethine ylide, which is a nitrogen-centered 1,3-dipole. This intermediate is immediately trapped by a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition reaction to construct the pyrrolidine (B122466) ring with high regio- and stereoselectivity. nih.govnih.gov

Using this compound in this reaction installs the naphthalen-2-ylmethyl group directly onto the nitrogen atom of the resulting pyrrolidine ring. This imparts the specific properties of the naphthalene moiety—such as fluorescence, hydrophobicity, and steric bulk—onto the final heterocyclic product. This strategy provides a powerful and efficient route to complex, polycyclic scaffolds that are of significant interest in medicinal chemistry. nih.gov

Table 2: Synthesis of N-Arylmethyl Pyrrolidines via [3+2] Cycloaddition This table illustrates the general reaction of this compound with a dipolarophile to form a substituted pyrrolidine.

Reactant 1 Reactant 2 (Dipolarophile) Key Intermediate Product Class Reference
This compound & Aldehyde Maleimide Azomethine Ylide Substituted Pyrrolidine nih.gov
This compound & Aldehyde Dimethyl Acetylenedicarboxylate Azomethine Ylide Dihydropyrrole nih.gov
This compound & Isatin Acrylonitrile Azomethine Ylide Spiropyrrolidine nih.gov

Materials Chemistry Applications

The application of this compound extends into materials science, where its unique combination of a polymerizable glycine core and a functional naphthalene group can be exploited to create advanced materials.

As established, N-aryl glycines are effective polymerization initiators. rsc.org The ability of the closely related N-(1-naphthyl)glycine to initiate free-radical, cationic, and controlled polymerization processes suggests that this compound is a prime candidate for creating specialized polymers. rsc.org The naphthalene moiety can be used to tune the optical and electronic properties of the resulting polymer, potentially for applications in organic light-emitting diodes (OLEDs) or as sensors. studysmarter.co.uk

Furthermore, polymers with glycine-functionalized backbones, such as poly(N-acryloyl glycine), are known to be hydrophilic and biocompatible, making them suitable for creating hydrogels for tissue engineering or drug delivery systems. ontosight.ai By using this compound as a monomer or functionalizing agent, it is possible to design polymers that combine the biocompatibility of the glycine unit with the hydrophobicity and fluorescence of the naphthalene group. This could lead to the development of amphiphilic polymers that self-assemble into micelles for drug encapsulation or materials for bio-imaging. The general use of naphthalene derivatives in producing stable plastics and resins further underscores the potential of this compound as a robust component in materials synthesis. numberanalytics.comorst.edu Glycine-functionalized polymeric materials have also been impregnated with metal ions like Zn(II) for use in applications such as the photocatalytic degradation of dyes, indicating another potential avenue for materials derived from this building block. mdpi.com

Design of Optoelectronic Materials

The unique molecular architecture of this compound, which combines the electronically active naphthalene moiety with the versatile glycine scaffold, presents intriguing possibilities for the design of novel optoelectronic materials. The naphthalene group, a well-known polycyclic aromatic hydrocarbon, imparts inherent photophysical properties, while the glycine component offers opportunities for directed self-assembly and integration into larger functional systems.

The design of optoelectronic materials based on this compound would leverage the fundamental electronic and photophysical characteristics of the naphthalene core. Naphthalene derivatives are known for their strong absorption in the ultraviolet region and their characteristic fluorescence emission. The specific substitution pattern on the naphthalene ring, as well as the nature of the substituent, can significantly influence these properties. In this compound, the attachment of the glycine unit via a methylene (B1212753) bridge at the 2-position of the naphthalene ring can modulate the electronic transitions and, consequently, the absorption and emission wavelengths.

Research into related naphthalene-diimide (NDI) systems reveals that the supramolecular organization of these chromophores plays a critical role in their optoelectronic performance. rsc.orgrsc.org For instance, the formation of J-aggregates through cooperative self-assembly can lead to a significant delocalization of excited states, resulting in prolonged excited-state lifetimes, a desirable property for applications in organic photovoltaics and light-emitting diodes. rsc.org While this compound is not an NDI, the principle of harnessing intermolecular interactions to tune photophysical properties is directly applicable. The glycine moiety, with its capacity for hydrogen bonding, can facilitate the formation of ordered assemblies, which could in turn influence the π-π stacking of the naphthalene units.

The design strategy for optoelectronic materials incorporating this compound would therefore focus on controlling the solid-state packing and intermolecular interactions. By engineering the molecular environment, it may be possible to achieve desirable properties such as high charge carrier mobility and efficient energy transfer. The amino acid component provides a versatile handle for chemical modification, allowing for the introduction of other functional groups to further tune the material's properties and processability.

Development of Functional Supramolecular Materials

The self-assembly of this compound and its derivatives is a promising avenue for the creation of functional supramolecular materials, such as gels, nanofibers, and other ordered nanostructures. This capability arises from the interplay of non-covalent interactions, primarily π-π stacking of the naphthalene rings and hydrogen bonding involving the glycine's carboxylic acid and secondary amine groups.

Studies on analogous systems, such as naphthalene-dipeptides, have demonstrated the profound influence of the naphthalene moiety on self-assembly. For example, a naphthalene dipeptide (2NapFF) has been shown to form chirality-dependent tubular micelles, which can lead to the formation of supramolecular gels. nih.gov The driving force for this assembly is the systematic π-π stacking of the aromatic rings. nih.gov Similarly, the naphthalene group in this compound can be expected to promote aggregation through these stacking interactions.

The glycine component plays a crucial role in directing the geometry and stability of the resulting supramolecular structures. The ability of the carboxylic acid and amine groups to form robust hydrogen bond networks is a key factor in the formation of extended, ordered assemblies. Research on other self-assembling peptides has shown that even subtle changes, such as glycine substitution, can significantly impact the resulting supramolecular morphology and the mechanical properties of the material. nih.gov In some cases, glycine substitution can enhance the stiffness of hydrogels by affecting the molecular packing and promoting the bundling of nanofibers. nih.gov

Furthermore, the capping of peptide structures with a 2-naphthyl group has been shown to have a directing effect on the self-assembly of diastereomers, leading to the formation of fibrillar networks with embedded spheroidal nanostructures. nih.gov This suggests that the N-[(Naphthalen-2-yl)methyl] group can act as a steering element in the self-assembly process, enabling the formation of complex and hierarchical materials. The resulting hydrogels from such systems have shown exceptional elasticity and self-healing properties, making them attractive for applications in drug delivery and tissue engineering. nih.gov

The formation of various nanostructures, including nanofibers, microtubules, and vesicles, has also been observed in the self-assembly of amphiphilic derivatives of N-methyl glycine. rsc.org The morphology of these structures was found to be dependent on the molecular structure and the pH of the environment. rsc.org This highlights the tunability of the self-assembly process of glycine derivatives, a feature that can be exploited in the design of "smart" materials that respond to external stimuli.

Below is a table summarizing the key interactions and resulting structures in the self-assembly of naphthalene-glycine-related systems, which can be extrapolated to predict the behavior of this compound.

Interacting Moieties Primary Interaction Resulting Supramolecular Structure Potential Application Reference
Naphthalene Ringsπ-π StackingTubular Micelles, NanofibersSupramolecular Gels nih.gov
Glycine BackboneHydrogen Bondingβ-sheet like structures, Fibrillar NetworksStiffened Hydrogels, Stimuli-responsive materials nih.gov
2-Naphthyl CapDirecting group, π-π StackingFibrillar networks with embedded nanostructuresSelf-healing materials, Drug delivery nih.gov
Amphiphilic Glycine DerivativesHydrophobic/Hydrophilic Interactions, H-bondingNanofibers, Microtubules, VesiclesDrug delivery, Tissue regeneration rsc.org

The combination of the naphthalene and glycine motifs within a single molecule provides a powerful platform for the bottom-up fabrication of complex and functional supramolecular materials. By understanding and controlling the non-covalent interactions at play, it is possible to design materials with tailored properties for a wide range of advanced applications.

Q & A

Q. What are the recommended synthetic routes for N-[(Naphthalen-2-yl)methyl]glycine, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. A viable method involves reacting 2-naphthalenemethylamine with a glycine derivative (e.g., ethyl glycinate) under basic conditions. For optimization, adjust reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of reactants. Monitor reaction progress using TLC or LC-MS. Post-synthesis, purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm the naphthalene moiety (aromatic protons at δ 7.2–8.2 ppm) and methylene bridge (CH2_2 at δ 3.8–4.2 ppm).
  • FT-IR : Identify carboxylate (C=O stretch ~1700 cm1^{-1}) and amine (N–H bend ~1550 cm1^{-1}) groups.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with theoretical m/z values. Cross-reference with databases like NIST Chemistry WebBook for consistency .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

While specific safety data for this compound is limited, analogous naphthalene derivatives (e.g., 2-methylnaphthalene) suggest potential respiratory and dermal hazards. Use fume hoods for synthesis, wear nitrile gloves, and employ PPE (lab coat, goggles). In case of exposure, follow protocols for naphthalene derivatives: flush eyes/skin with water, seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can crystallographic data ambiguities in this compound be resolved?

For X-ray crystallography, use SHELXL (v.2018+) for refinement . If data shows low resolution (<1.5 Å), employ twin refinement (via HKL-3000) or partial occupancy modeling. Validate hydrogen bonding networks (e.g., carboxylate–amine interactions) using Mercury software. Cross-check with DFT-calculated bond lengths (e.g., B3LYP/6-31G* level) to resolve discrepancies in torsional angles.

Q. What strategies are effective for analyzing metabolic pathways or biological interactions of this compound in vitro?

  • Isotopic labeling : Use 13^{13}C-labeled glycine moieties to track metabolic incorporation via LC-MS/MS.
  • Enzyme assays : Test interactions with glycine transporters (e.g., GlyT1) using competitive binding assays (IC50_{50} determination).
  • Cellular uptake : Employ fluorescence tagging (e.g., FITC conjugation) to visualize intracellular localization in model cell lines .

Q. How can contradictory data from stability studies (e.g., pH-dependent degradation) be reconciled?

Conduct accelerated stability testing under varied pH (2–10), temperature (4–40°C), and light exposure. Use HPLC-UV to quantify degradation products (e.g., hydrolyzed glycine or naphthalenemethanol). Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. If degradation pathways conflict with theoretical predictions, perform DFT calculations to identify transition states or reactive intermediates .

Methodological Guidance Table

Research AspectRecommended MethodsKey References
SynthesisReductive amination, Schotten-Baumann reaction
CrystallographySHELXL refinement, twin modeling
Toxicity ScreeningOECD 423 guidelines (acute oral toxicity in rodents)
Metabolic Analysis13^{13}C isotopic tracing, GlyT1 inhibition assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.